molecular formula C5H5BrF2 B159291 1-Bromo-1,2-difluoropenta-1,4-diene CAS No. 1730-24-1

1-Bromo-1,2-difluoropenta-1,4-diene

Cat. No.: B159291
CAS No.: 1730-24-1
M. Wt: 182.99 g/mol
InChI Key: JVBBHFCPHKUCMW-UHFFFAOYSA-N
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Description

1-Bromo-1,2-difluoropenta-1,4-diene is an organofluorine compound with the molecular formula C5H5BrF2. This compound is characterized by the presence of bromine and fluorine atoms attached to a penta-1,4-diene backbone. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

The synthesis of 1-Bromo-1,2-difluoropenta-1,4-diene typically involves the halogenation of penta-1,4-diene derivatives. One common method is the bromination of 1,2-difluoropenta-1,4-diene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Bromo-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bonds in the penta-1,4-diene backbone can participate in addition reactions with electrophiles such as hydrogen halides, halogens, or other reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted alkenes, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-1,2-difluoropenta-1,4-diene exerts its effects depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Properties

IUPAC Name

1-bromo-1,2-difluoropenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBHFCPHKUCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=C(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396695
Record name 1-bromo-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-24-1
Record name 1,4-Pentadiene, 1-bromo-1,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-1,2-difluoropenta-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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